Tert-butyl N-(3-chlorophenyl)-N-propylcarbamate
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Overview
Description
Tert-butyl N-(3-chlorophenyl)-N-propylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of a tert-butyl group, a 3-chlorophenyl group, and a propyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-chlorophenyl)-N-propylcarbamate typically involves the reaction of tert-butyl chloroformate with N-(3-chlorophenyl)-N-propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-chlorophenyl)-N-propylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out under reflux conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: N-(3-chlorophenyl)-N-propylamine.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-(3-chlorophenyl)-N-propylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-chlorophenyl)-N-propylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The presence of the 3-chlorophenyl group enhances the compound’s binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(4-chlorophenyl)-N-propylcarbamate
- Tert-butyl N-(3-bromophenyl)-N-propylcarbamate
- Tert-butyl N-(3-chlorophenyl)-N-butylcarbamate
Uniqueness
Tert-butyl N-(3-chlorophenyl)-N-propylcarbamate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the 3-chlorophenyl group, in particular, influences its reactivity and interaction with molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-(3-chlorophenyl)-N-propylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-5-9-16(13(17)18-14(2,3)4)12-8-6-7-11(15)10-12/h6-8,10H,5,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKHLVHHKPPDHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC(=CC=C1)Cl)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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